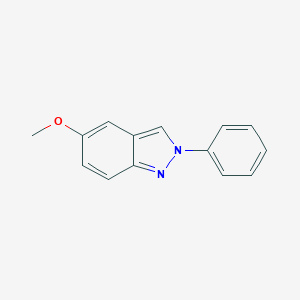

5-Methoxy-2-phenyl-2H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methoxy-2-phenyl-2H-indazole, also known as this compound, is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Activity

5-Methoxy-2-phenyl-2H-indazole derivatives have been evaluated for their antimicrobial properties, particularly against protozoal infections. Studies have shown that these compounds exhibit potent activity against various protozoa, outperforming traditional treatments like metronidazole.

Case Study: Antiprotozoal Efficacy

A study synthesized several derivatives of 2H-indazole, including 5-methoxy variants, and tested their efficacy against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. The results indicated that certain derivatives had IC50 values lower than 1 µM, demonstrating superior activity compared to metronidazole. For instance, compound 18 showed significant growth inhibition against G. intestinalis and was noted for its selective antiprotozoal properties with minimal cytotoxicity on human cell lines (HaCaT and HeLa) .

| Compound | Target Protozoa | IC50 (µM) | Comparison Drug |

|---|---|---|---|

| 18 | G. intestinalis | <1 | Metronidazole |

| 21 | E. histolytica | <1 | Metronidazole |

| 23 | T. vaginalis | <1 | Metronidazole |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through its inhibition of cyclooxygenase-2 (COX-2) enzymes. This is particularly relevant in conditions where inflammation plays a critical role in disease pathology.

Case Study: COX-2 Inhibition

In vitro assays demonstrated that selected indazole derivatives exhibited COX-2 inhibitory activity ranging from 36% to 50% at a concentration of 10 µM. Notably, compounds 18 , 21 , and 23 showed promising binding modes similar to established COX-2 inhibitors like rofecoxib, suggesting their potential as dual-action agents against both inflammation and protozoal infections .

Anticancer Activity

The anticancer applications of this compound derivatives have gained attention due to their ability to induce cytotoxic effects in cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

Research involving the synthesis of various indazole derivatives revealed that some exhibited significant cytotoxicity against cancer cell lines, including Ramos cells (human B-cell lymphoma). One derivative showed better antitumor activity than the FDA-approved drug 5-fluorouracil, indicating its potential as a lead compound for further development in cancer therapy .

| Compound | Cancer Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|---|

| 4d | Ramos | <36 | 5-Fluorouracil |

Analyse Des Réactions Chimiques

Visible-Light-Driven C3-H Cyanomethylation

5-Methoxy-2-phenyl-2H-indazole undergoes efficient C3-H cyanomethylation with bromoacetonitrile under photoredox conditions. Key findings include:

Reaction Conditions

-

Catalyst : Ir(ppy)₃ (2 mol%)

-

Base : K₂HPO₄ (2 equiv)

-

Solvent : DMSO

-

Light Source : 5 W blue LED (420–425 nm)

Scope and Selectivity

-

The methoxy group at the 5-position does not hinder reactivity, enabling regioselective cyanomethylation at C3 (Table 1).

-

Steric and electronic effects of substituents on the N2-phenyl ring influence yields, with electron-donating groups (e.g., MeO–) improving efficiency .

Table 1 : Selected results for C3-cyanomethylation of substituted 2H-indazoles

| Entry | Substituent on Indazole | Product | Yield (%) |

|---|---|---|---|

| 3y | 5-MeO | 3y | 65 |

| 3a | None (parent compound) | 3a | 73 |

Mechanistic Insights

-

The reaction proceeds via a radical pathway, supported by TEMPO trapping experiments .

-

Fluorescence quenching studies indicate bromoacetonitrile acts as both a substrate and a sacrificial electron donor .

Decarboxylative Coupling with α-Keto Acids

Under visible light, this compound participates in decarboxylative coupling to form 3-acylindazoles. Although specific data for the 5-methoxy derivative is not explicitly provided, the general protocol suggests applicability:

-

Solvent : MeCN:HFIP (3:1, degassed)

-

Light : 6 W LED (380–385 nm)

-

Reaction Time : 10–20 h

-

Yield Range : 43–71% (for analogous substrates).

Key Observations

-

HFIP enhances radical stabilization, critical for achieving high yields.

-

Extended reaction times (>10 h) do not improve yields, indicating rapid reaction kinetics .

N2-Alkylation with Alkyl Trichloroacetimidates

While not directly tested on this compound, mechanistic studies on analogous systems reveal:

-

Protonation of alkyl trichloroacetimidates generates electrophilic iminium intermediates.

-

Quantum mechanical (QM) calculations show electron-donating substituents (e.g., MeO–) lower activation barriers for N2-alkylation by stabilizing transition states through non-covalent interactions (NCI) .

Table 2 : Calculated activation energies for N1 vs. N2 alkylation

| Site | ΔG‡ (kcal/mol) | Selectivity Factor |

|---|---|---|

| N1 | 12.76 | Disfavored |

| N2 | 13.87 | Favored |

Substituent Effects

-

Methoxy groups may enhance N2 selectivity by participating in hydrogen bonding or dipole interactions in the transition state .

Limitations and Unexplored Reactivity

Propriétés

Numéro CAS |

120455-03-0 |

|---|---|

Formule moléculaire |

C14H12N2O |

Poids moléculaire |

224.26 g/mol |

Nom IUPAC |

5-methoxy-2-phenylindazole |

InChI |

InChI=1S/C14H12N2O/c1-17-13-7-8-14-11(9-13)10-16(15-14)12-5-3-2-4-6-12/h2-10H,1H3 |

Clé InChI |

CTSQKXPWFOXOMS-UHFFFAOYSA-N |

SMILES |

COC1=CC2=CN(N=C2C=C1)C3=CC=CC=C3 |

SMILES canonique |

COC1=CC2=CN(N=C2C=C1)C3=CC=CC=C3 |

Synonymes |

5-METHOXY-2-PHENYL-2H-INDAZOLE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.